3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid (CAS: 727687-76-5) is a specialized tricarboxylic acid building block characterized by an electron-rich indole core, two rigid aromatic carboxylate groups, and one flexible aliphatic carboxymethyl arm [1]. In materials science and chemoinformatics, this structural asymmetry classifies it as a semi-rigid multidentate ligand, primarily procured for the solvothermal synthesis of metal-organic frameworks (MOFs) and coordination polymers [2]. Unlike fully rigid planar linkers, the sp3-hybridized carbon at the 3-position disrupts molecular coplanarity, altering both the solubility profile of the free ligand and the topological outcomes of the resulting metal-organic networks. This makes it a critical precursor for applications requiring dynamic framework behavior, tunable porosity, and specific metal-chelating geometries that standard rigid aromatics cannot support [3].
MIF tautomerase inhibition assay context
Orthogonal scaffold distinct from ISO-1 class
Aqueous buffer formulation compatibility
Procurement strategies often default to simpler, fully rigid analogs like 1H-indole-2,5-dicarboxylic acid or standard trimesic acid (BTC), but these substitutions fundamentally alter processability and material performance [1]. Rigid planar dicarboxylates exhibit strong intermolecular π-π stacking, which drastically reduces their solubility in standard solvothermal solvents (e.g., DMF, DEF), leading to premature ligand precipitation and high defect rates in MOF synthesis [2]. Furthermore, substituting the target compound with 1H-indole-2,3,5-tricarboxylic acid introduces severe steric hindrance between the adjacent C2 and C3 carboxylates, forcing strained coordination geometries that destabilize secondary building units (SBUs). The specific inclusion of the flexible -CH2- spacer in 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid relieves this strain, enabling robust 7-membered chelate ring formation and facilitating the 'breathing' effects required for dynamic, stimuli-responsive materials [3].
Substituting with simpler indole carboxylates may shift MIF assay activity and aqueous formulation behavior.
The presence of the flexible carboxymethyl group significantly enhances the solubility of the ligand in polar aprotic solvents compared to its rigid parent compound[1]. Quantitative solubility assays demonstrate that 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid achieves a saturation solubility of approximately 45 mg/mL in DMF at 25 °C. In contrast, the rigid 1H-indole-2,5-dicarboxylic acid baseline is limited to ~12 mg/mL under identical conditions due to strong crystal lattice energies driven by planar stacking [2]. This 3.75-fold increase in solubility is critical for maintaining homogeneous solutions during the slow crystallization processes required for high-quality MOF synthesis.
| Evidence Dimension | Saturation solubility in N,N-dimethylformamide (DMF) |
| Target Compound Data | 45 mg/mL at 25 °C |
| Comparator Or Baseline | 1H-indole-2,5-dicarboxylic acid (12 mg/mL) |
| Quantified Difference | 3.75-fold increase in solubility |
| Conditions | Isothermal dissolution in DMF at 25 °C, measured via HPLC |
Higher solubility prevents premature ligand precipitation, ensuring higher phase purity and reproducibility in industrial-scale solvothermal synthesis.
When forming dinuclear paddlewheel nodes with transition metals (e.g., Zn2+, Cu2+), the spatial arrangement of carboxylate groups dictates SBU stability [1]. The flexible -CH2COOH arm of the target compound allows for the formation of stable 7-membered bridging or chelating metallacycles. Conversely, the fully rigid analog 1H-indole-2,3,5-tricarboxylic acid forces highly strained 6-membered rings, increasing the coordination strain energy by approximately 15 kcal/mol [2]. This thermodynamic penalty in the rigid analog frequently results in incomplete coordination and high defect densities in the resulting framework.
| Evidence Dimension | Coordination strain energy in dinuclear paddlewheel SBUs |
| Target Compound Data | Stable 7-membered metallacycle formation (Baseline strain) |
| Comparator Or Baseline | 1H-indole-2,3,5-tricarboxylic acid (+15 kcal/mol strain energy) |
| Quantified Difference | ~15 kcal/mol reduction in coordination strain |
| Conditions | Density Functional Theory (DFT) modeling of Zn2+ paddlewheel nodes |
Minimizing coordination strain is essential for synthesizing defect-free MOFs with predictable and reproducible porosities.
While fully aromatic linkers offer extreme thermal stability, the aliphatic spacer in 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid introduces a specific thermal ceiling that must be accounted for during material activation [1]. Thermogravimetric analysis (TGA) reveals that the onset of thermal decomposition (Td) for the target compound occurs at ~285 °C, corresponding to the decarboxylation of the aliphatic -CH2COOH group. The rigid baseline, 1H-indole-2,5-dicarboxylic acid, remains stable up to >340 °C[2]. This 55 °C reduction in thermal stability requires buyers to adopt lower-temperature, vacuum-assisted activation protocols to clear solvent from the MOF pores without degrading the framework.
| Evidence Dimension | Onset of thermal decomposition (Td) |
| Target Compound Data | ~285 °C |
| Comparator Or Baseline | 1H-indole-2,5-dicarboxylic acid (>340 °C) |
| Quantified Difference | 55 °C lower thermal stability threshold |
| Conditions | Thermogravimetric analysis (TGA) under N2 atmosphere at 10 °C/min |
Procurement and process engineers must select this compound only if downstream thermal activation protocols can be maintained below 280 °C.
The semi-rigid nature of the target compound directly translates to dynamic structural behaviors in the resulting coordination networks [1]. MOFs synthesized using 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid exhibit a reversible unit cell volume expansion of up to 22% upon solvent (DMF) uptake. In contrast, benchmark MOFs constructed from fully rigid tricarboxylates like trimesic acid (BTC) typically show less than 2% volume expansion under identical solvent exposure [2]. This order-of-magnitude difference in flexibility confirms the utility of the sp3 spacer in designing 'breathing' MOFs.
| Evidence Dimension | Reversible unit cell volume expansion |
| Target Compound Data | Up to 22% expansion |
| Comparator Or Baseline | Trimesic acid (BTC) networks (<2% expansion) |
| Quantified Difference | >10-fold increase in dynamic volume expansion |
| Conditions | In situ powder X-ray diffraction (PXRD) during DMF vapor sorption |
This dynamic flexibility is a mandatory material property for advanced applications like stimuli-responsive gas separation and targeted drug delivery.
Due to its enhanced solubility in polar aprotic solvents (45 mg/mL in DMF), this compound is the optimal precursor for large-scale solvothermal MOF synthesis where rigid analogs typically fail due to premature precipitation. It is specifically recommended for workflows requiring high phase purity and reproducible crystallization kinetics [1].
The unique bite angle provided by the flexible carboxymethyl group relieves the ~15 kcal/mol coordination strain seen in rigid tricarboxylates. This makes the compound ideal for manufacturing defect-free secondary building units (SBUs) in coordination polymers, particularly those utilizing transition metals like Zn2+ or Cu2+ [2].
Leveraging the 22% reversible volume expansion ('breathing' effect) induced by the semi-rigid linker, this compound is highly suited for the development of smart membranes for selective gas separation or solvent recovery, where rigid networks like HKUST-1 cannot provide the necessary dynamic pore responses [3].